molecular formula C17H20Si B102769 Silane, (9,10-dihydro-9-anthracenyl)trimethyl- CAS No. 18002-83-0

Silane, (9,10-dihydro-9-anthracenyl)trimethyl-

Cat. No.: B102769
CAS No.: 18002-83-0
M. Wt: 252.42 g/mol
InChI Key: LUJGFMQGPNTMBT-UHFFFAOYSA-N
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Description

Silane, (9,10-dihydro-9-anthracenyl)trimethyl-, also known as (9,10-dihydro-9-anthracenyl)trimethylsilane, is an organosilicon compound with the molecular formula C17H20Si. This compound is characterized by the presence of a trimethylsilyl group attached to a 9,10-dihydro-9-anthracenyl moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9,10-dihydro-9-anthracenyl)trimethylsilane typically involves the reaction of 9,10-dihydro-9-anthracenyl lithium with trimethylchlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include low temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

While specific industrial production methods for (9,10-dihydro-9-anthracenyl)trimethylsilane are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of larger reaction vessels, precise control of reaction conditions, and purification techniques such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(9,10-Dihydro-9-anthracenyl)trimethylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form anthracene derivatives.

    Reduction: It can be reduced under specific conditions to yield different hydrocarbon products.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include molecular oxygen and activated carbon as a promoter.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Anthracene derivatives.

    Reduction: Various hydrocarbon products.

    Substitution: Compounds with different functional groups replacing the trimethylsilyl group.

Scientific Research Applications

(9,10-Dihydro-9-anthracenyl)trimethylsilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and interactions.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (9,10-dihydro-9-anthracenyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of the reactive trimethylsilyl group. This group can undergo nucleophilic substitution, making the compound a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

  • (9,10-Dihydro-9-anthracenyl)triphenylsilane
  • 9,10-Dichloro-9,10-diphenyl-9,10-dihydro-anthracene
  • 9,10-Dihydro-9-methoxy-9,10-ethenoanthracene
  • 9,10-Diphenyl-9,10-dihydro-anthracene-9,10-diol

Uniqueness

(9,10-Dihydro-9-anthracenyl)trimethylsilane is unique due to its specific structure, which includes a trimethylsilyl group attached to a 9,10-dihydro-9-anthracenyl moiety. This structure imparts distinct chemical properties, making it valuable in various synthetic and research applications.

Biological Activity

Silane, (9,10-dihydro-9-anthracenyl)trimethyl- (C17H20Si), is an organosilicon compound notable for its unique structure which includes a trimethylsilyl group attached to a 9,10-dihydro-9-anthracenyl moiety. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in biochemical pathways and medicinal applications.

  • Molecular Formula: C17H20Si
  • Molecular Weight: 270.43 g/mol
  • CAS Number: 18002-83-0

Synthesis and Preparation

The synthesis of Silane, (9,10-dihydro-9-anthracenyl)trimethyl- typically involves the reaction of 9,10-dihydro-9-anthracenyl lithium with trimethylchlorosilane under inert atmospheric conditions. The reaction is usually performed at low temperatures to maintain stability and maximize yield.

The biological activity of Silane, (9,10-dihydro-9-anthracenyl)trimethyl- is primarily attributed to its ability to participate in various chemical reactions due to the presence of the reactive trimethylsilyl group. This group can undergo nucleophilic substitution reactions, making the compound a valuable intermediate in organic synthesis and potentially in drug development.

Case Studies and Research Findings

  • Biochemical Pathways:
    • Research indicates that Silane, (9,10-dihydro-9-anthracenyl)trimethyl- may play a role in modulating biochemical pathways related to cell signaling and metabolic processes. Its ability to interact with various biomolecules suggests potential applications in therapeutic contexts .
  • Medicinal Applications:
    • Preliminary studies have explored the compound's potential as a therapeutic agent. It has been investigated for its efficacy in drug development, particularly as a precursor for synthesizing more complex organic molecules that exhibit biological activity .
  • Toxicological Assessments:
    • Toxicity studies are essential to evaluate the safety profile of Silane, (9,10-dihydro-9-anthracenyl)trimethyl-. Initial assessments using brine shrimp lethality assays indicate varying degrees of biological activity that warrant further investigation into its safety and efficacy .

Data Table: Summary of Biological Activities

Activity TypeFindingsReferences
Biochemical InteractionModulates cell signaling pathways
Therapeutic PotentialInvestigated for drug development applications
Toxicity AssessmentVaries; requires further evaluation

Properties

IUPAC Name

9,10-dihydroanthracen-9-yl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Si/c1-18(2,3)17-15-10-6-4-8-13(15)12-14-9-5-7-11-16(14)17/h4-11,17H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJGFMQGPNTMBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1C2=CC=CC=C2CC3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345008
Record name Silane, (9,10-dihydro-9-anthracenyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18002-83-0
Record name Silane, (9,10-dihydro-9-anthracenyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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